2-Ethyl-6-fluoro-1,3-benzothiazole
Description
2-Ethyl-6-fluoro-1,3-benzothiazole is a benzothiazole derivative characterized by an ethyl substituent at position 2 and a fluorine atom at position 4. Benzothiazoles are bicyclic aromatic systems with a sulfur and nitrogen atom in the thiazole ring.
Properties
Molecular Formula |
C9H8FNS |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C9H8FNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
XHLAXHWHBRKZRM-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)F |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Positions and Key Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The ethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like Cl or CF₃ in analogues, affecting aromatic ring reactivity and intermolecular interactions .
- Fluorine vs. Methoxy at Position 6 : Fluorine’s small size and high electronegativity reduce metabolic oxidation compared to methoxy groups, which may increase steric hindrance .
Comparison with Target Compound :
- The ethyl group in this compound may enhance bioavailability compared to polar hydrazino derivatives, though antimicrobial efficacy is unconfirmed without direct data .
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